molecular formula C11H16ClF2N B2690666 1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine;hydrochloride CAS No. 2247107-70-4

1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine;hydrochloride

Cat. No.: B2690666
CAS No.: 2247107-70-4
M. Wt: 235.7
InChI Key: HPGLFWLWYAPRHK-UHFFFAOYSA-N
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Description

The compound “1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine;hydrochloride” is an organic molecule that contains a 2,4-difluorophenyl group, an ethyl group, and a propan-2-amine group. The presence of the hydrochloride indicates that it is a salt of the corresponding amine .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 2,4-difluorophenyl group would likely contribute to the compound’s aromaticity, while the ethylpropan-2-amine group could potentially form hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could affect its reactivity and the strength of its intermolecular interactions .

Scientific Research Applications

Environmental Remediation and Water Treatment

Amine-Functionalized Sorbents for PFAS Removal : Amine-containing sorbents, which share functional group similarities with 1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine hydrochloride, have been identified as effective materials for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These substances are persistent environmental pollutants found in many water supplies. The efficiency of amine-functionalized sorbents in capturing PFAS is attributed to electrostatic interactions, hydrophobic interactions, and the morphology of the sorbents (Ateia et al., 2019).

Advanced Materials and Chemistry

Fluoroalkylation in Aqueous Media : Fluorine-containing functionalities, akin to those in 1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine hydrochloride, play a crucial role in the development of pharmaceuticals, agrochemicals, and functional materials due to their unique properties. The exploration of fluoroalkylation reactions in water or aqueous media has opened new pathways for creating environmentally friendly methods to incorporate fluorinated groups into target molecules. This approach highlights the importance of developing mild, efficient, and green synthetic strategies in modern chemistry (Hai‐Xia Song et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine;hydrochloride” would require appropriate safety precautions. It’s important to avoid inhalation, ingestion, and contact with skin and eyes .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Properties

IUPAC Name

1-(2,4-difluorophenyl)-N-ethylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2N.ClH/c1-3-14-8(2)6-9-4-5-10(12)7-11(9)13;/h4-5,7-8,14H,3,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGLFWLWYAPRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CC1=C(C=C(C=C1)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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